In-Depth Technical Guide: Chemical Properties, 3D Molecular Structure, and Tubulin-Inhibitory Mechanisms of CAS 41196-04-7
In-Depth Technical Guide: Chemical Properties, 3D Molecular Structure, and Tubulin-Inhibitory Mechanisms of CAS 41196-04-7
Executive Summary
CAS 41196-04-7, chemically identified as Methyl (5,6-dichloro-1H-benzo[d]imidazol-2-yl)carbamate , is a highly specialized, di-chlorinated derivative of the benzimidazole carbamate class[1]. Originally evolving from the broad-spectrum fungicide carbendazim, the strategic addition of two chlorine atoms at the C5 and C6 positions fundamentally alters its physicochemical profile and target affinity[2]. In modern pharmacological and agrochemical research, this compound is primarily investigated as a potent inhibitor of tubulin polymerization, capable of disrupting microtubule dynamics and inducing cell cycle arrest[3][4].
This whitepaper provides an authoritative, deep-dive analysis of its 3D structural chemistry, a self-validating protocol for its chemical synthesis, and the mechanistic causality behind its biological assays.
Chemical Identity and 3D Molecular Architecture
To effectively deploy CAS 41196-04-7 in biological assays, researchers must first understand how its structural geometry dictates its reactivity and binding kinetics.
Physicochemical Data
The following table summarizes the core quantitative data for CAS 41196-04-7, providing a baseline for formulation and stoichiometric calculations[2][5].
| Property | Value / Description |
| IUPAC Name | Methyl (5,6-dichloro-1H-benzo[d]imidazol-2-yl)carbamate |
| CAS Registry Number | 41196-04-7 |
| Molecular Formula | C9H7Cl2N3O2 |
| Molecular Weight | 260.08 g/mol |
| SMILES String | COC(=O)NC1=NC2=C(N1)C=C(Cl)C(Cl)=C2 |
| Target Pathway | Cell Cycle / Microtubule / Tubulin Inhibition |
| Structural Class | Halogenated Benzimidazole Carbamate |
3D Molecular Structure and Electronic Effects
The 3D architecture of CAS 41196-04-7 is defined by its highly planar benzimidazole core. The sp2 hybridization of the carbon and nitrogen atoms within the fused bicyclic system enforces strict coplanarity.
Causality of Halogenation: The addition of two chlorine atoms at the C5 and C6 positions is not merely structural; it introduces significant steric bulk and strong electron-withdrawing inductive effects (-I). This halogenation strategically alters the electrostatic potential map of the molecule, decreasing the basicity of the imidazole nitrogens while increasing the overall lipophilicity (LogP) compared to unsubstituted analogs[6]. This increased lipophilicity is critical for enhancing membrane permeability, allowing the molecule to reach intracellular tubulin targets efficiently.
Conformational Dynamics: In 3D space, the carbamate moiety (-NH-CO-OCH3) at the C2 position exhibits theoretical rotational freedom around the C2-NH bond. However, it predominantly adopts a locked, coplanar conformation stabilized by an intramolecular hydrogen bond between the carbamate N-H and the N3 nitrogen of the imidazole ring. This rigid, planar conformation is the exact pharmacophore required to intercalate deeply into the hydrophobic colchicine-binding pocket of β -tubulin[6].
Chemical Synthesis: One-Pot Ring Closure
The synthesis of highly substituted benzimidazole carbamates requires precision to avoid the degradation of sensitive intermediates. The following protocol utilizes a highly efficient C1 synthon to achieve simultaneous ring closure and functionalization[7][8].
Fig 1: One-pot synthesis workflow of CAS 41196-04-7 via ring-closure carbamoylation.
Protocol: Synthesis of CAS 41196-04-7
Objective: Synthesize Methyl (5,6-dichloro-1H-benzo[d]imidazol-2-yl)carbamate via a self-validating ring-closure mechanism[8][9].
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Precursor Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of 4,5-dichloro-o-phenylenediamine in 50 mL of absolute ethanol.
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Causality: Absolute ethanol is strictly required to prevent the premature hydrolysis of the isothiourea reagent, which would drastically reduce the yield.
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Reagent Addition: Add 2.0 equivalents of 1,3-bis(methoxycarbonyl)-S-methylisothiourea to the solution.
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Causality: An excess is utilized to drive the thermodynamic equilibrium forward, compensating for the continuous loss of the volatile methanethiol ( CH3SH ) by-product during the reaction.
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Reflux and Ring Closure: Heat the reaction mixture to reflux (~78°C) under a continuous nitrogen atmosphere for 8 hours.
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Causality: The nitrogen blanket is non-negotiable; it prevents the oxidative degradation of the highly electron-rich o-phenylenediamine precursor into polymeric, tar-like impurities[9].
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Precipitation and Recovery: Cool the reaction mixture gradually to 4°C. The product will spontaneously precipitate.
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Causality: The rigid, planar aromatic structure of the di-chlorinated product renders it highly insoluble in cold ethanol, allowing for an elegant, solvent-driven separation.
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Validation (Self-Validating Step): Filter under vacuum and recrystallize from an ethanol/water mixture. Confirm structural integrity via 1 H-NMR. The protocol is validated if the spectrum shows a characteristic sharp singlet for the carbamate methoxy group at ~3.8 ppm and symmetric aromatic protons at ~7.6 ppm.
Mechanism of Action: Tubulin Polymerization Inhibition
CAS 41196-04-7 functions as a potent disruptor of the cellular cytoskeleton[4]. By binding to the colchicine site on β -tubulin, it prevents the addition of new tubulin heterodimers to the growing plus-end of the microtubule[6].
Fig 2: Mechanism of action of CAS 41196-04-7 leading to cell cycle arrest and apoptosis.
In Vitro Validation: Tubulin Polymerization Assay
To quantify the efficacy of synthesized CAS 41196-04-7, researchers must employ a kinetic turbidimetric assay. This protocol is designed to be a self-validating system, ensuring that any observed inhibition is directly caused by the compound and not environmental artifacts.
Protocol: High-Throughput Turbidimetric Assay
Objective: Quantify the inhibitory IC50 of CAS 41196-04-7 on tubulin assembly.
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Buffer Preparation: Prepare General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA.
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Causality: PIPES is specifically chosen over Tris because its pKa perfectly mimics the intracellular environment required for tubulin stability. EGTA is critical as it chelates trace Ca2+ ions, which are potent natural inhibitors of polymerization that would otherwise trigger false-positive inhibition readouts.
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Compound Plating: Dilute CAS 41196-04-7 in anhydrous DMSO to create a 10-point concentration gradient.
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Causality: The final DMSO concentration in the assay well must strictly remain ≤1% (v/v). Higher DMSO concentrations artificially act as molecular crowding agents, forcing tubulin to polymerize and masking the drug's inhibitory effect.
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Master Mix & Initiation: Thaw purified porcine brain tubulin (>99% purity) strictly on ice. Prepare a 3 mg/mL tubulin master mix in PEM buffer supplemented with 1 mM GTP. Rapidly inject 90 µL of this mix into pre-warmed (37°C) 96-well plates containing 10 µL of the compound.
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Causality: Tubulin polymerization is an endothermic, GTP-dependent process. Keeping the master mix on ice prevents spontaneous nucleation. The sudden temperature jump to 37°C upon injection synchronizes the start of polymerization across all wells.
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Kinetic Measurement & Validation: Monitor absorbance at 340 nm every 1 minute for 60 minutes.
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Validation: Microtubules scatter light at 340 nm. A successful assay will show a sigmoidal curve in the negative control (DMSO only). The assay is validated if the Vmax (maximum slope of the linear elongation phase) decreases proportionally with increasing concentrations of CAS 41196-04-7. Plot Vmax vs. Log[Drug] to derive the IC50 .
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References
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TÜBİTAK Academic Journals Title: Synthesis of Some New Benzimidazole Carbamate Derivatives for Evaluation of Antifungal Activity URL:[Link]
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IntechOpen Title: Biomimetic and Hemisynthetic Pesticides (Mechanisms of Carbendazim Derivatives) URL:[Link]
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- 2. 41196-04-7|Methyl (5,6-dichloro-1H-benzo[d]imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]
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- 4. 20367-38-8|Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]
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